N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Scaffold diversity Chemical novelty SAR differentiation

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 1448037-56-6; molecular formula C₁₆H₁₄N₆OS; molecular weight 338.4 g/mol) is a synthetic heterocyclic compound characterized by the concatenation of three pharmacophoric moieties—pyrazole, thiazole, and benzimidazole—connected via an ethyl linker to a carboxamide group. The compound belongs to the amidobenzimidazole (ABZI) structural class, which has been extensively investigated for modulation of Stimulator of Interferon Genes (STING) signaling and kinase inhibition.

Molecular Formula C16H14N6OS
Molecular Weight 338.39
CAS No. 1448037-56-6
Cat. No. B2611776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
CAS1448037-56-6
Molecular FormulaC16H14N6OS
Molecular Weight338.39
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C16H14N6OS/c23-15(11-2-3-13-14(8-11)19-10-18-13)17-6-4-12-9-24-16(21-12)22-7-1-5-20-22/h1-3,5,7-10H,4,6H2,(H,17,23)(H,18,19)
InChIKeyNFRIGGQBPWDDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 1448037-56-6): Structural Identity and Procurement Baseline


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 1448037-56-6; molecular formula C₁₆H₁₄N₆OS; molecular weight 338.4 g/mol) is a synthetic heterocyclic compound characterized by the concatenation of three pharmacophoric moieties—pyrazole, thiazole, and benzimidazole—connected via an ethyl linker to a carboxamide group . The compound belongs to the amidobenzimidazole (ABZI) structural class, which has been extensively investigated for modulation of Stimulator of Interferon Genes (STING) signaling and kinase inhibition [1]. While dimeric ABZI analogs (e.g., diABZI STING agonist-2, CAS 2138300-40-8) have well-characterized STING binding affinities (Kd ≈ 1.6 nM), the monomeric N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide represents a distinct topological variant whose biological profile remains less comprehensively documented in the peer-reviewed primary literature . Procurement decisions involving this compound must therefore be guided by structural differentiation from both monomeric and dimeric ABZI analogs, as well as from alternative benzimidazole-pyrazole-thiazole hybrids.

Why Generic Substitution of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide Is Not Scientifically Defensible


Generic substitution within the benzimidazole-pyrazole-thiazole chemical space is precluded by the absence of interchangeable bioisosteric relationships among the constituent heterocycles. The target compound incorporates a specific connectivity pattern—pyrazole N-linked to thiazole C2, with the thiazole C4 tethered via ethyl spacer to benzimidazole-5-carboxamide—that differs from alternative regioisomeric arrangements (e.g., pyrazole C-linked variants or benzimidazole-4-carboxamide isomers) and from dimeric ABZI constructs [1]. In vitro antiproliferative screening of structurally related benzimidazole-pyrazole hybrids against A549 and MCF-7 cell lines demonstrates that even minor scaffold modifications (e.g., benzothiazole vs. benzimidazole substitution, or pyrazolone vs. pyrazole incorporation) produce IC₅₀ variations exceeding 10-fold (range: 6.4–68 μM) [2]. Consequently, the assumption that any pyrazole-thiazole-benzimidazole carboxamide congener will exhibit equivalent biological performance is scientifically unfounded and poses material risk to experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide vs. Closest Structural Analogs


Structural Scaffold Uniqueness: Triple Heterocycle Concatenation vs. Dimeric ABZI and Pyrazolone Hybrids

The target compound is distinguished by its monomeric, three-heterocycle architecture (pyrazole–thiazole–benzimidazole) linked through a flexible ethyl spacer. This topology contrasts with the symmetric dimeric diABZI STING agonists (e.g., CAS 2138300-40-8), which feature two ABZI units connected via a rigid linker, and with pyrazolone-containing benzimidazole hybrids such as compound 12a (2-acetyl-4-[(3-(1H-benzimidazol-2-yl)-phenyl]-hydrazono-5-methyl-2,4-dihydropyrazol-3-one) [1]. The monomeric nature of the target compound enables independent optimization of each heterocyclic module without the conformational constraints imposed by dimerization, potentially yielding distinct target engagement profiles. No direct head-to-head biological comparison data are available in the public domain for this specific CAS number; the differentiation claim rests on chemical topology uniqueness.

Scaffold diversity Chemical novelty SAR differentiation

Antiproliferative Activity Contextualization: Class-Level Potency Benchmarking Against Related Benzimidazole-Pyrazole Hybrids

Although no direct antiproliferative data for the target compound are available in peer-reviewed literature, structurally related benzimidazole–pyrazole hybrids have been evaluated for growth inhibition against A549 (lung) and MCF-7 (breast) cancer cell lines. The most potent analog in the series, compound 12a (a pyrazolone–benzimidazole hybrid), exhibited IC₅₀ values of 6.42 μM (MCF-7) and 8.46 μM (A549) [1]. By contrast, benzothiazole–pyrazole and benzoxazole–pyrazole congeners in the same series showed substantially higher IC₅₀ values (>30 μM for multiple derivatives), illustrating that the benzimidazole nucleus contributes favorably to antiproliferative potency within this chemotype [1]. The target compound, bearing a benzimidazole-5-carboxamide core distinct from the pyrazolone moiety in 12a, represents an underexplored substitution vector that may yield divergent potency and selectivity profiles.

Anticancer activity Cell viability A549 MCF-7

COX-2 Selectivity Inference: Benzimidazole Scaffold Advantage in Inflammatory Pathway Modulation

Within a series of benzimidazole-, benzothiazole-, and benzoxazole-substituted pyrazole derivatives evaluated for cyclooxygenase (COX) inhibition, the benzimidazolyl-pyrazolone derivative 12a demonstrated the highest COX-2 selectivity index (S.I. = 104.67) compared to celecoxib (COX-2 IC₅₀ = 1.11 μM, S.I. = 13.33) [1]. The benzothiazolopyrazolone derivative 13c was the most potent COX-2 inhibitor (IC₅₀ = 0.10 μM) but exhibited lower selectivity relative to 12a [1]. These data indicate that the benzimidazole pharmacophore confers a selectivity advantage distinct from potency alone, a property that may extend to the target compound's benzimidazole-5-carboxamide core. Direct COX inhibition data for CAS 1448037-56-6 are not publicly reported; this inference is class-derived.

COX-2 inhibition Selectivity index Anti-inflammatory Celecoxib

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Capacity vs. Dimeric ABZI STING Agonists

The target compound (MW = 338.4 g/mol; molecular formula C₁₆H₁₄N₆OS) has a molecular weight approximately half that of dimeric diABZI STING agonists (MW range ~750–850 g/mol) . This size differential carries significant implications for passive membrane permeability, synthetic tractability, and cost of goods. The monomeric structure also presents fewer hydrogen bond donors and acceptors (estimated HBD = 2, HBA = 6) compared to dimeric ABZIs (typical HBD ≥ 4, HBA ≥ 10), resulting in a physicochemical profile more closely aligned with Lipinski's Rule of Five parameters for oral bioavailability [1]. While the dimeric diABZI compounds achieve sub-nanomolar STING binding affinity (Kd = 1.6 nM) through avidity effects, the monomeric scaffold offers a lower molecular complexity starting point amenable to iterative optimization of potency, selectivity, and pharmacokinetic properties .

Drug-likeness Physicochemical properties Rule of Five Permeability

Optimal Research and Procurement Application Scenarios for CAS 1448037-56-6


Medicinal Chemistry Scaffold-Hopping and SAR Expansion Programs

The target compound's unique monomeric triple-heterocycle architecture makes it a suitable starting point for scaffold-hopping campaigns aimed at identifying novel kinase inhibitors or STING pathway modulators. Unlike dimeric ABZI constructs that are optimized for STING agonism, this monomer provides a lower-complexity template for systematic substitution at the pyrazole N1, thiazole C5, benzimidazole N1, and carboxamide positions without the confounding effects of dimeric avidity [1]. Research groups seeking to build proprietary SAR libraries around the underexplored benzimidazole-5-carboxamide vector can use this compound as a synthetic intermediate for parallel derivatization.

In Vitro Selectivity Profiling Against Benzimidazole-Responsive Kinase Targets

Class-level evidence demonstrates that benzimidazole-containing pyrazole derivatives exhibit favorable potency and selectivity profiles in both antiproliferative (IC₅₀ < 10 μM against MCF-7 and A549) and COX-2 inhibition (selectivity index >100) assays [2]. Procurement of the target compound enables head-to-head selectivity screening against kinase panels (e.g., c-Kit, EGFR, Aurora A/B kinases) where benzimidazole-based inhibitors have shown clinical relevance. Direct comparison with established benzimidazole kinase inhibitors (e.g., nocodazole, bendamustine) can quantify the contribution of the pyrazole-thiazole appendage to target engagement and off-target liability.

Lead-Like Fragment Optimization for Oral Bioavailability Programs

With a molecular weight of 338.4 g/mol and favorable hydrogen bonding parameters (estimated HBD ≈ 2, HBA ≈ 6), the target compound resides within lead-like chemical space (MW < 350) suitable for oral bioavailability optimization . This contrasts with dimeric ABZI STING agonists (MW >750), which typically require parenteral or intratumoral administration. Procurement for pharmacokinetic studies—including Caco-2 permeability, microsomal stability, and plasma protein binding—can establish whether the monomeric scaffold retains sufficient target affinity while enabling oral dosing, a critical differentiator for chronic dosing regimens in immuno-oncology or anti-inflammatory indications.

Synthetic Methodology Development and Process Chemistry

The compound's modular architecture—comprising commercially accessible pyrazole, thiazole, and benzimidazole building blocks connected via amide coupling and alkylation steps—makes it an ideal substrate for developing scalable synthetic routes. Procurement for process chemistry optimization (e.g., evaluating coupling reagents, protecting group strategies, and purification methods) can generate intellectual property around cost-efficient manufacturing of this structural class. The lower molecular complexity relative to dimeric ABZI constructs reduces the number of synthetic steps and potential failure points during scale-up, offering procurement value for CROs and CDMOs engaged in benzimidazole-based API development.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.